molecular formula C58H96N4O8 B15276387 ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate

((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate

Cat. No.: B15276387
M. Wt: 977.4 g/mol
InChI Key: QJWBQDJYYRKBCX-UHFFFAOYSA-N
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Description

((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate is a complex organic compound derived from anthraquinone. This compound features multiple functional groups, including hydroxyl, carbonyl, and amine groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate typically involves multiple steps:

    Formation of the Anthraquinone Core: The initial step involves the synthesis of the anthraquinone core, which can be achieved through the oxidation of anthracene.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at specific positions on the anthraquinone core through hydroxylation reactions.

    Formation of the Bis(azanediyl) Linkages: The amine groups are introduced through nucleophilic substitution reactions, forming the bis(azanediyl) linkages.

    Attachment of Stearate Groups: Finally, the stearate groups are attached through esterification reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale Oxidation Reactions: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Catalytic Hydroxylation: Employing catalysts such as palladium or platinum to facilitate the hydroxylation process.

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can replace the amine groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

    Quinones: Formed through oxidation.

    Hydroxyanthracenes: Formed through reduction.

    Substituted Anthraquinones: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Dye Synthesis: The compound’s anthraquinone core is useful in synthesizing various dyes and pigments.

    Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.

Biology

    Antitumor Agents: The compound’s derivatives have shown potential as antitumor agents due to their ability to intercalate DNA.

    Antibiotics: Some derivatives exhibit antibiotic properties.

Medicine

    Drug Development: The compound is a precursor in the synthesis of drugs targeting cancer and bacterial infections.

Industry

    Polymer Production: Used in the production of high-performance polymers.

    Coatings: Employed in the formulation of protective coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription.

    Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair.

    Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the bis(azanediyl) linkages and stearate groups.

    1,8-Dihydroxyanthraquinone (Dantron): Similar core structure but different functional groups.

Uniqueness

    Functional Diversity: The presence of multiple functional groups (hydroxyl, carbonyl, amine, and ester) makes it more versatile.

    Enhanced Biological Activity: The bis(azanediyl) linkages and stearate groups enhance its biological activity and solubility.

This detailed article provides a comprehensive overview of ((((5,8-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(ethane-2,1-diyl) distearate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C58H96N4O8

Molecular Weight

977.4 g/mol

IUPAC Name

2-[2-[[5,8-dihydroxy-4-[2-(2-octadecanoyloxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl octadecanoate

InChI

InChI=1S/C58H96N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(65)69-45-43-59-39-41-61-47-35-36-48(54-53(47)57(67)55-49(63)37-38-50(64)56(55)58(54)68)62-42-40-60-44-46-70-52(66)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,59-64H,3-34,39-46H2,1-2H3

InChI Key

QJWBQDJYYRKBCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCOC(=O)CCCCCCCCCCCCCCCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O

Origin of Product

United States

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